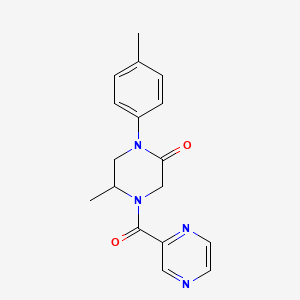

![molecular formula C22H23N7O B5524131 3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction :The compound mentioned is part of the heterocyclic chemical class, which includes indoles, pyrazoles, and pyrimidines. These frameworks are notable for their applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties. However, specific literature directly discussing this compound's broad application is limited, suggesting a niche or emerging area of study.

Synthesis Analysis :The synthesis of related compounds often involves multi-step organic reactions including cyclization, nucleophilic substitution, and rearrangement processes. For instance, derivatives of pyrazolo[1,5-a]indole were synthesized through reactions involving formaldehyde and formic acid, leading to complex pentacyclic structures through ring closure and rearrangement steps (Rihs, Fuhrer, & Marxer, 1981). These synthesis pathways offer insights into potential methods for creating similar compounds, including the target molecule.

Molecular Structure Analysis :The molecular structure of related heterocyclic compounds has been studied through techniques like NMR, mass spectroscopy, and X-ray crystallography. These techniques help in understanding the conformation, stereochemistry, and electronic properties of the molecules. For example, the stereochemistry of certain indole derivatives was elucidated through NMR spectral data, revealing cis-fused ring conformations (Crabb & Mitchell, 1971).

科学的研究の応用

Selective Serotonin Antagonists

Research on indole derivatives such as those substituted at the 1-position with piperazinyl groups has shown these compounds to be selective, centrally acting serotonin 5-HT2 antagonists. These compounds have been synthesized and evaluated for their pharmacological properties, including affinity and selectivity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. They have shown potent activity in inhibiting quipazine-induced head twitch syndrome in rats, indicating potential applications in neuropsychiatric disorder treatments (Andersen et al., 1992).

Antioxidant Activity

Indole-based heterocycles have been designed and synthesized with the aim of creating high-efficiency antioxidants. For example, novel candidates of indole derivatives paired with pyridine/pyrane/pyrimidine/pyrazole heterocycles have been investigated for their antioxidant activities, particularly against ABTS radicals. These studies have highlighted the potential of indole derivatives in combating oxidative stress and related diseases (Aziz et al., 2021).

Anticancer Activity

Indole derivatives have also been explored for their antiproliferative activity against human cancer cell lines. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have shown promising results in inhibiting the growth of various cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of new indole derivatives containing pyridopyrimidine and pyrazolopyridine moieties have demonstrated significant antimicrobial and antifungal activities. These compounds offer a basis for developing novel treatments against various bacterial and fungal infections (Saundane et al., 2012).

Acetylcholinesterase Inhibitors

Indole-appended heterocycles have been synthesized and evaluated as acetylcholinesterase inhibitors, showcasing potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The synthesis approach involves domino reactions that lead to the formation of novel fused heterocycles, indicating the versatility of indole derivatives in medicinal chemistry (Ashram et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-16-6-7-29(26-16)21-13-20(24-15-25-21)27-8-10-28(11-9-27)22(30)12-17-14-23-19-5-3-2-4-18(17)19/h2-7,13-15,23H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNBWAYEIHJFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

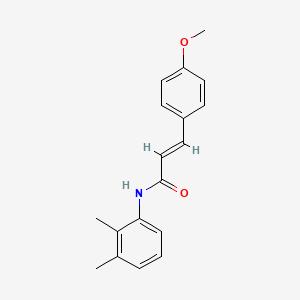

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

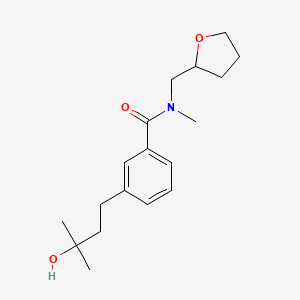

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

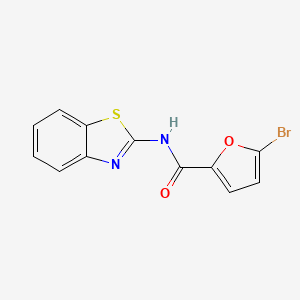

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)